Cas no 898289-03-7 (6-isocyanato-1-methyl-1H-indole)
6-isocyanato-1-methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole,6-isocyanato-1-methyl-
- 6-Isocyanato-1-methyl-1H-indole
- 6-ISOCYANATO-1-METHYL-1H-INDOLE 97+
- 6-isocyanato-1-methylindole
- 1H-Indole,6-isocyanato-1-methyl
- 1-Methyl-1H-indol-6-yl isocyanate
- 1-methylindol-6-isocyanate
- indole-6-isocyanate
- SCHEMBL16297275
- MFCD08741435
- J-518819
- FT-0712949
- EN300-1853136
- 898289-03-7
- AKOS006223410
- DTXSID30467480
- DB-078499
- 6-isocyanato-1-methyl-1H-indole
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- MDL: MFCD08741435
- Inchi: 1S/C10H8N2O/c1-12-5-4-8-2-3-9(11-7-13)6-10(8)12/h2-6H,1H3
- InChI Key: NNPKUXMSIKSIDR-UHFFFAOYSA-N
- SMILES: O=C=NC1C=CC2C=CN(C)C=2C=1
Computed Properties
- Exact Mass: 172.06400
- Monoisotopic Mass: 172.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 34.4Ų
Experimental Properties
- Density: 1.16
- Boiling Point: 297.312°C at 760 mmHg
- Flash Point: 133.61°C
- Refractive Index: 1.606
- PSA: 34.36000
- LogP: 2.14560
- Sensitiveness: Moisture Sensitive/Lachrymatory
6-isocyanato-1-methyl-1H-indole Security Information
- Hazard Statement: Toxic/Corrosive/Lachrymatory/Moisture Sensitive
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Hazardous Material Identification:
6-isocyanato-1-methyl-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-isocyanato-1-methyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR2089-1g |
1-Methyl-1H-indol-6-yl isocyanate |
898289-03-7 | 97% | 1g |
£445.00 | 2023-09-02 | |
| abcr | AB222354-5 g |
6-Isocyanato-1-methylindole, 95%; . |
898289-03-7 | 95% | 5 g |
€892.00 | 2023-07-20 | |
| Enamine | EN300-1853136-0.05g |
6-isocyanato-1-methyl-1H-indole |
898289-03-7 | 95% | 0.05g |
$103.0 | 2023-09-18 | |
| Enamine | EN300-1853136-0.1g |
6-isocyanato-1-methyl-1H-indole |
898289-03-7 | 95% | 0.1g |
$153.0 | 2023-09-18 | |
| Enamine | EN300-1853136-0.25g |
6-isocyanato-1-methyl-1H-indole |
898289-03-7 | 95% | 0.25g |
$218.0 | 2023-09-18 | |
| Enamine | EN300-1853136-0.5g |
6-isocyanato-1-methyl-1H-indole |
898289-03-7 | 95% | 0.5g |
$344.0 | 2023-09-18 | |
| Enamine | EN300-1853136-1.0g |
6-isocyanato-1-methyl-1H-indole |
898289-03-7 | 95% | 1g |
$441.0 | 2023-06-01 | |
| Enamine | EN300-1853136-2.5g |
6-isocyanato-1-methyl-1H-indole |
898289-03-7 | 95% | 2.5g |
$863.0 | 2023-09-18 | |
| Enamine | EN300-1853136-5.0g |
6-isocyanato-1-methyl-1H-indole |
898289-03-7 | 95% | 5g |
$1278.0 | 2023-06-01 | |
| Enamine | EN300-1853136-10.0g |
6-isocyanato-1-methyl-1H-indole |
898289-03-7 | 95% | 10g |
$1895.0 | 2023-06-01 |
6-isocyanato-1-methyl-1H-indole Suppliers
6-isocyanato-1-methyl-1H-indole Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 6-isocyanato-1-methyl-1H-indole
Professional Introduction to Compound with CAS No. 898289-03-7 and Product Name: 6-isocyanato-1-methyl-1H-indole
Compound with the CAS number 898289-03-7 and the product name 6-isocyanato-1-methyl-1H-indole represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and material science. The isocyanato functional group and the methyl-substituted indole core contribute to its distinctive reactivity, making it a valuable intermediate in synthetic chemistry.
The 6-isocyanato-1-methyl-1H-indole molecule is a derivative of indole, a heterocyclic aromatic compound that serves as a fundamental scaffold in medicinal chemistry. The presence of the isocyanato group (-NCO) at the 6-position introduces a high degree of reactivity, enabling various chemical transformations that can be exploited in the synthesis of more complex molecules. This reactivity is particularly useful in the development of polymers, coatings, and specialty chemicals, where isocyanates are commonly employed.
In recent years, there has been growing interest in the application of isocyanato-substituted indoles in pharmaceutical research. The indole moiety is well-known for its biological activity and has been incorporated into numerous drugs with therapeutic effects ranging from antimicrobial to anticancer properties. The introduction of the isocyanato group into this framework opens up new avenues for drug design, particularly in the development of small molecule inhibitors targeting specific biological pathways.
One of the most promising areas of research involving 6-isocyanato-1-methyl-1H-indole is its use as a building block for the synthesis of bioactive molecules. Researchers have demonstrated that this compound can undergo reactions with nucleophiles such as amines and alcohols to form urea and carbamate derivatives, respectively. These derivatives have shown potential in modulating enzyme activity and have been explored as leads for novel therapeutic agents. For instance, studies have indicated that certain urea derivatives derived from 6-isocyanato-1-methyl-1H-indole exhibit inhibitory effects on kinases and other enzymes involved in inflammatory responses.
The structural flexibility of 6-isocyanato-1-methyl-1H-indole also makes it a valuable candidate for material science applications. Isocyanates are known for their ability to form stable covalent bonds with various substrates, including polymers and surfaces. This property has been leveraged in the development of advanced materials such as polyurethanes, which find applications in coatings, adhesives, and elastomers. The incorporation of the indole ring into these materials could lead to novel functionalities, such as improved biocompatibility or enhanced thermal stability.
Recent advancements in computational chemistry have further enhanced our understanding of the reactivity and potential applications of 6-isocyanato-1-methyl-1H-indole. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the molecular level. These insights are crucial for designing more effective drugs with reduced side effects. Additionally, computational methods have been used to predict new synthetic pathways for generating derivatives of this compound, thereby accelerating drug discovery efforts.
The synthesis of 6-isocyanato-1-methyl-1H-indole itself presents several challenges due to its reactive nature. However, recent methodologies have improved the efficiency and scalability of its production. For example, transition metal-catalyzed reactions have been explored as alternative routes to introduce the isocyanato group into indole derivatives without compromising yield or purity. These advancements are essential for ensuring a steady supply of this compound for both research and industrial applications.
Another area where 6-isocyanato-1-methyl-1H-indole has shown promise is in the development of probes for biochemical assays. The high reactivity of the isocyanato group allows it to selectively label biomolecules such as proteins and peptides. This labeling can then be detected using various spectroscopic techniques, providing researchers with powerful tools for studying protein-protein interactions and enzyme mechanisms. Such probes are invaluable in understanding complex biological systems and have applications in diagnostic imaging.
The future prospects for 6-isocyanato-1-methyl-1H-indole are vast, with ongoing research exploring its potential in diverse fields. As our understanding of its chemical properties continues to grow, so too will its applications in pharmaceuticals, materials science, and beyond. Collaborative efforts between chemists, biologists, and engineers will be crucial in harnessing this compound's full potential and translating laboratory discoveries into tangible benefits for society.
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